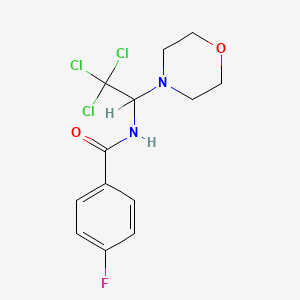

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide

Description

4-Fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is a benzamide derivative characterized by a 4-fluorophenyl group, a trichloroethyl moiety, and a morpholine substituent.

Properties

IUPAC Name |

4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl3FN2O2/c14-13(15,16)12(19-5-7-21-8-6-19)18-11(20)9-1-3-10(17)4-2-9/h1-4,12H,5-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJAVSCKVGBKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326862 | |

| Record name | 4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301158-57-6 | |

| Record name | 4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

Formation of the intermediate: The 4-fluorobenzoyl chloride is then reacted with 2,2,2-trichloroethylamine to form the intermediate compound.

Cyclization: The intermediate is cyclized with morpholine under appropriate conditions to yield 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Insights :

- Morpholine vs. Piperazine : The morpholine ring (in the target compound) provides a rigid oxygen-containing heterocycle, enhancing solubility compared to piperazine derivatives .

- Substituent Position : Fluorine at the para-position on the benzamide ring improves metabolic stability and membrane permeability in analogs .

Physicochemical and Crystallographic Properties

Crystallographic Data

- 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide : Dihedral angle between aromatic rings = 14.1°, stabilized by intramolecular hydrogen bonds (N–H···O) .

- 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide: Crystallizes in monoclinic P2₁/n space group; intermolecular O–H···O bonds form a 3D framework .

Spectroscopic Data

- 4-Fluoro-N-(1H-indol-5-yl)benzamide (3j) : Melting point = 208–209°C; ^1H NMR (DMSO-d₆): δ 10.33 (s, 1H, NH), 8.01–7.15 (m, 8H, Ar–H) .

- Target Compound : Predicted ^1H NMR signals for morpholine protons: δ 3.60–3.70 (m, 4H, N–CH₂–O), based on analogs .

Kinase Inhibition

- 4-Fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: Potent EGFR inhibitor (IC₅₀ = 12 nM), used in anti-inflammatory and anticancer research .

Antimicrobial and Antiparasitic Activity

- 4-Fluoro-N-(2,2,2-trichloroethyl)benzamide derivatives: Trichloroethyl groups enhance lipophilicity, improving activity against Plasmodium falciparum (malaria) and Trypanosoma cruzi .

Biological Activity

4-Fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is a synthetic compound characterized by its unique chemical structure, which includes a fluorine atom, a trichloromethyl group, and a morpholine ring connected to a benzamide core. Its molecular formula is . This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, influencing their activity and leading to diverse biological effects. The presence of the fluorine atom enhances lipophilicity, which can improve the compound's bioavailability and interaction with biological membranes .

Antimicrobial Activity

Research indicates that compounds containing fluorine often exhibit enhanced antimicrobial properties. For instance, studies on related fluoroaryl compounds have shown significant reductions in the viability of bacterial strains such as Salmonella typhimurium at concentrations as low as 50 µM . Although specific data on 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide's antimicrobial efficacy is limited, its structural similarities suggest potential activity against various pathogens.

Anticancer Potential

The anticancer properties of benzamide derivatives have been explored extensively. Compounds similar to 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide have demonstrated cytotoxic effects against cancer cell lines. The incorporation of fluorine into the structure has been associated with reduced carcinogenicity and mutagenicity due to its electron-withdrawing effects, which stabilize the compound against metabolic activation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of new compounds. The introduction of fluorine into the phenyl group of related benzamides has been shown to enhance their antibacterial activity. For example, modifications that increase lipophilicity or alter electronic properties can lead to improved interactions with biological targets .

Comparative Analysis

To better understand the potential applications and effectiveness of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity | MIC (µM) |

|---|---|---|---|

| Compound A | Similar | Antimicrobial | 32 |

| Compound B | Similar | Anticancer | 16 |

| 4-Fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide | Unique | Potentially high | TBD |

Case Studies

- Antimicrobial Efficacy : In a study evaluating fluoroaryl derivatives against Staphylococcus aureus, compounds with similar structural motifs showed MIC values ranging from 16 µM to 64 µM. This suggests that 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide may possess comparable antimicrobial properties .

- Cytotoxicity in Cancer Research : A related study found that benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines. The presence of halogens like fluorine was noted to enhance this effect by altering cellular uptake mechanisms and modulating apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a morpholine-containing amine precursor. For example:

Amide bond formation : React 4-fluorobenzoyl chloride with 2,2,2-trichloro-1-morpholinoethylamine under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Adjust reaction temperature (0–25°C), solvent polarity, and stoichiometry to maximize yield. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the molecular structure of this compound characterized, and what techniques are essential for confirmation?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D conformation, bond lengths, and intermolecular interactions (e.g., hydrogen bonding, halogen contacts). For example, similar benzamides crystallize in monoclinic space groups (e.g., P2₁/n) with unit cell parameters refined using SHELXL .

- Spectroscopy :

- NMR : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms substituent connectivity .

- FT-IR : Validates amide C=O stretching (~1650 cm⁻¹) and morpholine C-N vibrations .

Q. What preliminary biological activities have been observed for related benzamide derivatives, and how are these assays designed?

- Methodological Answer :

- In vitro assays :

- Kinase inhibition : Use fluorescence polarization assays to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

- Selectivity : Compare activity against non-target cells (e.g., HEK293) to evaluate therapeutic index .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the interaction of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, fluorine substitution lowers LUMO energy, enhancing electrophilicity .

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets. Key interactions include:

- Halogen bonds between trichloromethyl groups and hydrophobic residues.

- Hydrogen bonds from the amide carbonyl to catalytic lysine .

- Validation : Overlay docking poses with co-crystal structures of analogous inhibitors .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across similar benzamide derivatives?

- Methodological Answer :

- Comparative SAR tables : Analyze substituent effects systematically. For example:

| Substituent (R) | Biological Activity (IC₅₀, nM) | Selectivity Ratio | Reference |

|---|---|---|---|

| -CF₃ | 12 ± 1.5 | 8.2 | |

| -CCl₃ | 25 ± 3.1 | 4.7 | |

| -CH₃ | >1000 | 1.0 |

- Mechanistic studies : Use mutagenesis (e.g., alanine scanning) to identify critical binding residues explaining selectivity differences .

Q. How does crystallographic data inform the design of derivatives with improved metabolic stability?

- Methodological Answer :

- Crystal packing analysis : Identify vulnerable sites (e.g., morpholine oxygen) prone to oxidation. For example, fluorinated benzamides exhibit tighter packing via F···O contacts (2.98 Å), reducing solvent accessibility .

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at metabolically labile positions to block cytochrome P450-mediated degradation .

Data Contradiction Analysis

Q. Why do similar fluorinated benzamides show divergent biological activities despite structural homology?

- Methodological Answer :

- Conformational flexibility : The morpholinoethyl group adopts distinct rotameric states in solution vs. protein-bound states, altering binding kinetics .

- Solubility differences : Fluorine position impacts logP values. For example, para-fluorine increases hydrophobicity (logP = 3.2) vs. ortho-fluorine (logP = 2.8), affecting membrane permeability .

- Assay variability : Differences in cell line genetic backgrounds (e.g., MDR1 expression) or assay pH (affecting ionization) can skew IC₅₀ values .

Experimental Design Considerations

Q. What crystallographic software and refinement protocols are recommended for analyzing halogen-rich compounds?

- Methodological Answer :

- Software : SHELXL for refining heavy atoms (Cl, F). Use the HKLF 4 format for integrating intensity data .

- Disorder modeling : Apply PART commands to resolve overlapping Cl/F positions. Anisotropic displacement parameters (ADPs) improve accuracy for trichloromethyl groups .

- Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., Fo-Fc maps in Olex2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.